REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[CH:6]1[CH:7]=[C:8]2[CH2:22][C:16]3[CH:17]=[CH:18][CH:19]=[C:20]([OH:21])[C:15]=3[C:13](=[O:14])[C:9]2=[C:10]([OH:12])[CH:11]=1>C1C=CC=CC=1.N1C=CC=CC=1>[OH:21][C:20]1[C:15]2[C:13](=[O:14])[C:9]3[C:8](=[CH:7][CH:6]=[CH:11][C:10]=3[OH:12])[CH:22]([C:1](=[O:4])[CH2:2][CH3:3])[C:16]=2[CH:17]=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
24.9 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
while stirring, to a mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 20 hours
|
Duration
|
20 h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
dry under a lowered pressure
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized out from acetic acid
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)O)C(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |